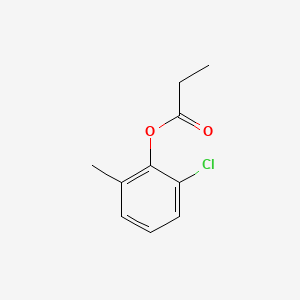
Propionic acid, 6-chloro-o-tolyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propionic acid, 6-chloro-o-tolyl ester is an organic compound with the molecular formula C10H11ClO2 It is a derivative of propionic acid, where the hydrogen atom of the carboxyl group is replaced by a 6-chloro-o-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 6-chloro-o-tolyl ester typically involves the esterification of propionic acid with 6-chloro-o-tolyl alcohol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Propionic acid, 6-chloro-o-tolyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester into alcohols or alkanes.
Substitution: The chlorine atom in the 6-chloro-o-tolyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Propionic acid, 6-chloro-o-tolyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be utilized in studies involving enzyme inhibition and metabolic pathways.
Medicine: Research on its potential therapeutic effects and drug development is ongoing.
Industry: It serves as a precursor for the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of propionic acid, 6-chloro-o-tolyl ester involves its interaction with specific molecular targets. The ester can undergo hydrolysis to release propionic acid and 6-chloro-o-tolyl alcohol, which may then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Propionic acid, 6-chloro-p-tolyl ester
- Propionic acid, 6-chloro-m-tolyl ester
- Propionic acid, 2-chloro-o-tolyl ester
Uniqueness
Propionic acid, 6-chloro-o-tolyl ester is unique due to the specific positioning of the chlorine atom and the o-tolyl group. This structural arrangement can influence its reactivity and interaction with other molecules, making it distinct from its isomers and analogs.
Properties
CAS No. |
63916-12-1 |
|---|---|
Molecular Formula |
C10H11ClO2 |
Molecular Weight |
198.64 g/mol |
IUPAC Name |
(2-chloro-6-methylphenyl) propanoate |
InChI |
InChI=1S/C10H11ClO2/c1-3-9(12)13-10-7(2)5-4-6-8(10)11/h4-6H,3H2,1-2H3 |
InChI Key |
KWNCDIMDYKXECW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=C(C=CC=C1Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Bromobenzyl)sulfanyl]-6-ethoxypyridazine](/img/structure/B13768453.png)
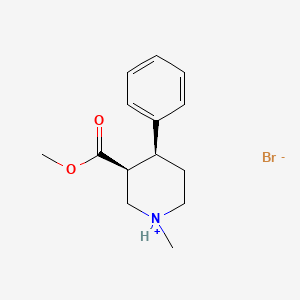
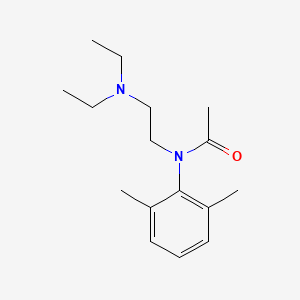


![Phenol, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[2-methyl-](/img/structure/B13768473.png)
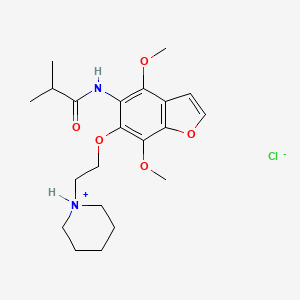
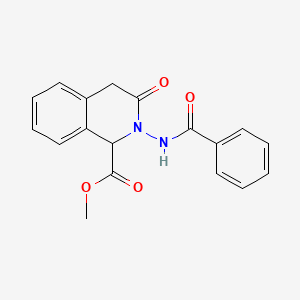
![2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;phosphoric acid;chloride](/img/structure/B13768481.png)

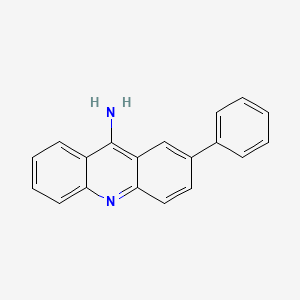

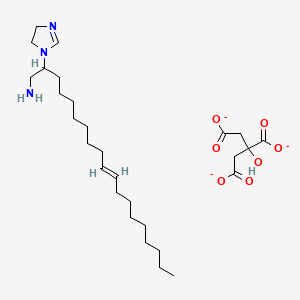
![1H-Benzimidazolium, 5-chloro-3-ethyl-2-methyl-1-[3-(triethylammonio)propyl]-, bis(ethyl sulfate)](/img/structure/B13768518.png)
